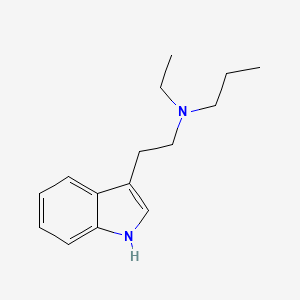

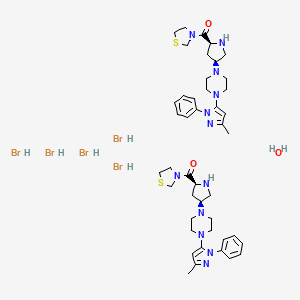

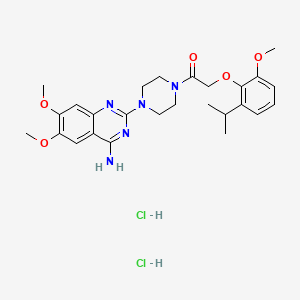

![molecular formula C57H106O6 B3026074 [3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate

Vue d'ensemble

Description

Le 1,2-Distearoyl-3-Linoléoyl-rac-glycérol est un composé de triacylglycérol qui contient de l'acide stéarique aux positions sn-1 et sn-2 et de l'acide linoléique à la position sn-3 . On le trouve couramment dans l'huile de tournesol . Ce composé est connu pour ses propriétés structurales uniques et est utilisé dans diverses applications scientifiques et industrielles.

Mécanisme D'action

Target of Action

The primary target of this compound is the β-ketoacyl-ACP synthase (KasA), an essential enzyme in the fatty acid synthesis pathway . This enzyme plays a crucial role in the elongation of fatty acids, which are vital components of the cell membrane.

Mode of Action

The compound interacts with KasA, specifically binding to the phenylalanine239 and proline201 residues . This interaction could potentially inhibit the activity of KasA, thereby disrupting the synthesis of fatty acids.

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway. By inhibiting KasA, the compound disrupts the elongation of fatty acids, which could lead to a disruption in the formation of the cell membrane .

Result of Action

The molecular and cellular effects of the compound’s action would likely include disruption of cell membrane integrity due to the inhibition of fatty acid synthesis . This could potentially lead to cell death, providing a mechanism for the compound’s potential anti-tubercular activity.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 1,2-Distearoyl-3-Linoléoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant de l'acide stéarique et de l'acide linoléique avec du glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est effectuée sous reflux pour assurer une estérification complète .

Méthodes de production industrielles

En milieu industriel, la production de 1,2-Distearoyl-3-Linoléoyl-rac-glycérol implique l'utilisation d'acide stéarique et d'acide linoléique de haute pureté. Le procédé comprend les étapes suivantes :

Purification des acides gras : L'acide stéarique et l'acide linoléique sont purifiés pour éliminer les impuretés.

Estérification : Les acides gras purifiés sont mis à réagir avec du glycérol en présence d'un catalyseur.

Séparation et purification : Le produit obtenu est séparé et purifié par des techniques telles que la distillation et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Distearoyl-3-Linoléoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Oxydation : La partie acide linoléique peut subir une oxydation pour former des hydroperoxydes et d'autres produits d'oxydation.

Hydrolyse : Les liaisons esters peuvent être hydrolysées pour libérer des acides gras libres et du glycérol.

Transestérification : Le composé peut subir des réactions de transestérification avec d'autres alcools pour former différents esters.

Réactifs et conditions usuels

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : Des conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium, sont utilisées pour l'hydrolyse.

Transestérification : Des catalyseurs tels que le méthylate de sodium ou les lipases sont utilisés pour les réactions de transestérification.

Principaux produits formés

Oxydation : Hydroperoxydes et autres produits d'oxydation.

Hydrolyse : Acide stéarique libre, acide linoléique et glycérol.

Transestérification : Différents esters en fonction de l'alcool utilisé dans la réaction.

Applications De Recherche Scientifique

Le 1,2-Distearoyl-3-Linoléoyl-rac-glycérol a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et de transestérification.

Biologie : Étudié pour son rôle dans le métabolisme des lipides et ses effets sur les processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que dans les systèmes de délivrance de médicaments et comme composant de formulations à base de lipides.

Industrie : Utilisé dans la production de cosmétiques, de produits alimentaires et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Distearoyl-3-Linoléoyl-rac-glycérol implique son interaction avec les membranes lipidiques et les enzymes impliquées dans le métabolisme des lipides. Le composé peut être incorporé dans les membranes cellulaires, affectant ainsi leur fluidité et leur fonction. Il peut également être hydrolysé par des lipases pour libérer des acides gras libres, qui peuvent ensuite participer à diverses voies métaboliques .

Comparaison Avec Des Composés Similaires

Composés similaires

1,3-Distearoyl-2-Linoléoyl-rac-glycérol : Contient de l'acide stéarique aux positions sn-1 et sn-3 et de l'acide linoléique à la position sn-2.

1,2-Dioléoyl-3-Stéaroyl-rac-glycérol : Contient de l'acide oléique aux positions sn-1 et sn-2 et de l'acide stéarique à la position sn-3.

Unicité

Le 1,2-Distearoyl-3-Linoléoyl-rac-glycérol est unique en raison de son arrangement spécifique d'acides gras, qui lui confère des propriétés physiques et chimiques distinctes. Cette structure unique influence son comportement dans les systèmes biologiques et ses applications dans divers domaines .

Propriétés

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFJWRKPWCFTQP-LVBVOWIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

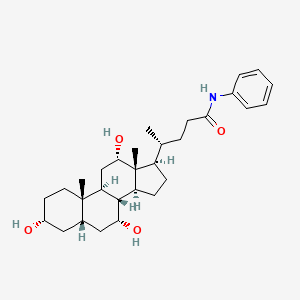

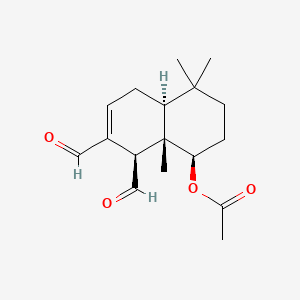

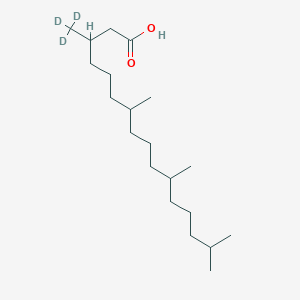

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

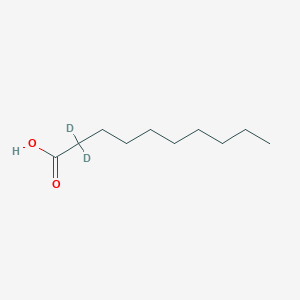

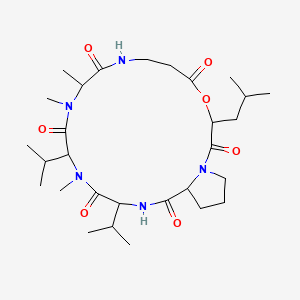

![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)

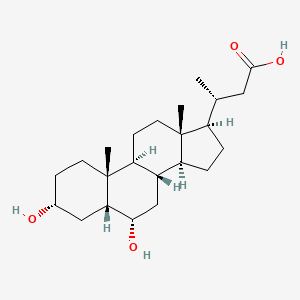

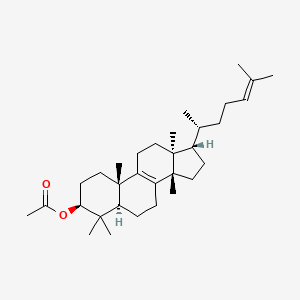

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)